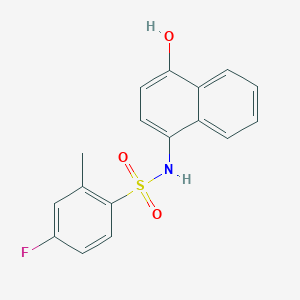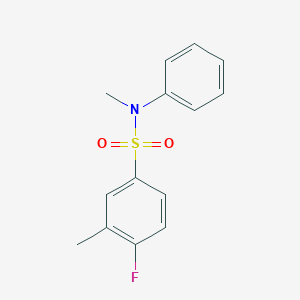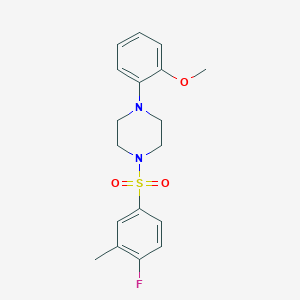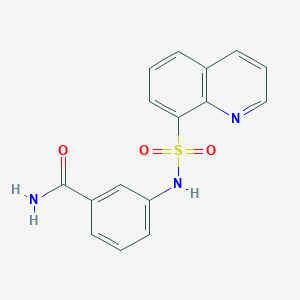![molecular formula C27H27NO4S B280926 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, the compound promotes the expression of genes that are involved in cell cycle arrest and apoptosis, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, it has been found to have antioxidant activity, which may contribute to its therapeutic effects. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, the compound has been shown to have a broad range of therapeutic effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods, which would increase the accessibility of the compound for researchers. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Furthermore, research on the combination of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide with other therapeutic agents may lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that includes the condensation of 2,4,5-trimethylbenzenesulfonyl chloride with 3,4-dihydro-2H-benzo[b][1,4]oxathiine-7-carboxylic acid, followed by the cyclization of the resulting intermediate with 4,4-dimethyl-2-pentanone. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results in inhibiting tumor growth. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Propiedades
Fórmula molecular |
C27H27NO4S |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H27NO4S/c1-15-10-17(3)24(11-16(15)2)33(30,31)28-21-12-20-25-22(29)13-27(4,5)14-23(25)32-26(20)19-9-7-6-8-18(19)21/h6-12,28H,13-14H2,1-5H3 |
Clave InChI |
CQAHIDPHTKHBMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)


![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)

![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)